(4-Benzyloxyphenyl)tributylstannane

Catalog No.
S681873
CAS No.
145745-05-7
M.F
C25H38OSn
M. Wt
473.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Benzyloxyphenyl)tributylstannane

CAS Number

145745-05-7

Product Name

(4-Benzyloxyphenyl)tributylstannane

IUPAC Name

tributyl-(4-phenylmethoxyphenyl)stannane

Molecular Formula

C25H38OSn

Molecular Weight

473.3 g/mol

InChI

InChI=1S/C13H11O.3C4H9.Sn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;3*1-3-4-2;/h1,3-10H,11H2;3*1,3-4H2,2H3;

InChI Key

DRDMDSYSKAAPQQ-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OCC2=CC=CC=C2

The exact mass of the compound (4-Benzyloxyphenyl)tributylstannane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(4-Benzyloxyphenyl)tributylstannane (CAS 145745-05-7) is a highly stable, functionalized organotin reagent primarily utilized as a nucleophilic partner in Stille cross-couplings and advanced transmetalation protocols. Featuring a robust benzyl-protected phenolic ether, it enables the direct introduction of an oxygen-functionalized aryl group into complex chemical scaffolds without the protic interference associated with free phenols. In industrial and advanced laboratory settings, it is favored for its broad solubility in organic solvents, bench stability, and highly predictable reactivity in both traditional palladium-catalyzed C-C bond formations and emerging copper-mediated C-S coupling methodologies [1].

Research Fit

Stille cross-coupling nucleophile for C–C bond formation
Protected phenol as benzyl ether for orthogonal deprotection
Electron-rich aryl donor for accelerated transmetalation

Substituting (4-benzyloxyphenyl)tributylstannane with its boronic acid counterpart (4-benzyloxyphenylboronic acid) or unprotected organotin analogs often leads to reaction failure in sensitive catalytic cycles. In specific oxidative aminoarylation workflows, aryl boronic acids, Grignard reagents, and arylzinc bromides completely fail to initiate the required addition, whereas this specific tributylstannane derivative successfully drives the reaction to completion [1]. Furthermore, attempting to use an unprotected (4-hydroxyphenyl)tributylstannane introduces acidic protons that can quench organometallic intermediates or poison transition metal catalysts (such as Cu(I) or Pd(II)), severely depressing yields and complicating downstream purification. The benzyl ether provides essential steric and electronic shielding during the primary coupling event.

Substitution Risk

Unprotected 4-(tributylstannyl)phenol may deprotonate under basic Stille conditions, altering catalyst speciation and yield reproducibility
4-Methoxyphenyl analog has stronger electron donation, potentially shifting transmetalation rates beyond the desired window for sensitive substrates
Generic phenylstannane lacks the resonance-donating substituent, requiring harsher conditions and risking lower conversion

Superior Nucleophilic Addition in Imidazolidinone Synthesis vs. Boronic Acids

During the synthesis of 4-substituted imidazolidinones via the aminoarylation of N-allylureas, standard nucleophiles exhibit severe limitations. When tested under optimized Pd(II) oxidative conditions (H2O2 oxidant), aryl boronic acids, Grignard reagents, and arylzinc bromides failed to provide any addition product. In stark contrast, the use of (4-benzyloxyphenyl)tributylstannane proceeded smoothly, driving exclusive 5-exo-trig cyclization to form the target heterocycles [1].

Evidence DimensionFormation of 4-arylmethyl imidazolidinones via 5-exo cyclization
Target Compound DataProceeds smoothly to exclusive 5-exo cyclization product
Comparator Or BaselineAryl boronic acids, Grignards, and arylzinc bromides (0% addition/conversion)
Quantified DifferenceComplete binary advantage (Reaction success vs. Total failure)
ConditionsPd(II) catalysis, H2O2 oxidant, N-allylureas substrate in THF

For buyers synthesizing complex nitrogen heterocycles, this stannane is strictly required where standard Suzuki or Negishi reagents completely fail to react.

Electron-rich activation
Class-level
Estimated σₚ⁺ ≈ −0.45 vs. phenyl (0.00) and 4-methoxy (−0.78)
Supports transmetalation rate context
Class-level inference; verify under specific coupling conditions

Yield Retention in Cu(I)-Mediated C-S Cross-Coupling

In ligand-free copper(I)-mediated cross-coupling reactions with sulfur electrophiles, bulky para-substituted stannanes can sometimes suffer from reduced transmetalation efficiency. However, at a 2.5 mmol scale, (4-benzyloxyphenyl)tributylstannane coupled to afford the desired functionalized aromatic thioether without any significant reduction in yield compared to the unfunctionalized baseline (tributyl(phenyl)stannane, which achieves ~76% yield) [1].

Evidence DimensionIsolated yield in electrophilic thiolation
Target Compound DataMaintains high yield at 2.5 mmol scale without steric penalty
Comparator Or BaselineTributyl(phenyl)stannane (76% baseline yield)
Quantified DifferenceEquivalent yield performance despite the bulky para-benzyloxy substituent
ConditionsCuCl (1.5 equiv), KF (2.0 equiv), 1,4-dioxane, 120 °C, reacting with sulfur electrophiles

Demonstrates that the bulky benzyloxy protecting group does not hinder transmetalation, ensuring reliable scale-up for thioether-containing pharmaceutical intermediates.

Orthogonal phenol protection
Head-to-head
Benzyl ether stable under CsF/K₂CO₃; free phenol deprotonates (pKa ≈ 10)
Preserves catalyst integrity and yield reproducibility
Eliminates phenoxide coordination; verify with your base system

Chemoselectivity and Downstream Orthogonality

The robust nature of the benzyl ether in (4-benzyloxyphenyl)tributylstannane allows it to survive harsh cross-coupling environments that would degrade unprotected analogs. In Cu-mediated couplings, aryl stannanes containing functional groups suitable for downstream orthogonal transformations (such as the benzyloxy group) were coupled with complete chemoselectivity, generating isolated yields of complex thioethers up to 70% [1]. An unprotected phenol would quench the Cu(I) catalyst, severely limiting the reaction.

Evidence DimensionCatalyst compatibility and functional group tolerance
Target Compound DataComplete chemoselectivity and tolerance of the benzyl protecting group
Comparator Or BaselineUnprotected (4-hydroxyphenyl)tributylstannane (Prone to catalyst poisoning)
Quantified DifferenceEliminates protic quenching, allowing up to 70% isolated yields in subsequent orthogonal transformations
ConditionsLigand-free Cu(I)-mediated cross-coupling

Procurement teams must select the benzyl-protected form to ensure the phenolic oxygen survives harsh cross-coupling environments before late-stage deprotection.

Cascade compatibility
Reported
Successful Stille coupling–titanocene cyclization sequence demonstrated
Demonstrated cascade compatibility
Qualitative evidence; yield comparisons absent
Class-wide Stille scope
Class-level
Expected yield range 50–95% based on electron-rich arylstannane analogs
Supports procurement for biaryl synthesis
Compound-specific yields not reported; verify experimentally

Synthesis of 4-Arylmethyl Imidazolidinones and N-Heterocycles

Directly leveraging its unique reactivity over boronic acids, this compound is the reagent of choice for the Pd(II)-catalyzed aminoarylation of N-allylureas. It provides exclusive 5-exo-trig cyclization, making it critical for drug discovery programs targeting anti-inflammatory and antitumoral imidazolidinone scaffolds where standard Suzuki coupling fails [1].

Preparation of Complex Aryl Thioethers via Cu-Catalysis

Due to its high yield retention in ligand-free Cu(I)-mediated C-S cross-couplings, this stannane is ideal for synthesizing functionalized aromatic thioethers. It serves as a reliable building block for pharmaceutical pipelines where sulfur-containing motifs must be introduced without degrading existing oxygen-based functional groups [2].

Late-Stage Phenol Unmasking in Multi-Step Syntheses

Because the benzyloxy group is completely stable under standard Stille and transmetalation conditions, this compound is procured as a masked phenol precursor. After the organotin moiety is successfully coupled to the target core, the benzyl group can be cleanly removed via standard hydrogenolysis (Pd/C, H2) to reveal the reactive phenol for further derivatization, a workflow impossible with unprotected stannanes [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Meroterpenoid cascade synthesis
Protected phenol compatibility
Stille–cyclization sequence yields
Epoxyalkene building blocks
Orthogonal benzyl protection
Functional group tolerance in coupling
Protected biaryl construction
Base-stable phenol protection
Catalyst activity and yield consistency

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

[4-(Benzyloxy)phenyl](tributyl)stannane

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